molecular formula C9H8BrN3 B1391828 Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- CAS No. 1215073-39-4

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Cat. No.: B1391828
CAS No.: 1215073-39-4
M. Wt: 238.08 g/mol
InChI Key: DMROWLPQAHNHGB-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazolylpyridines

The development of pyrazolylpyridine compounds represents a significant milestone in heterocyclic chemistry that emerged from the broader exploration of nitrogen-containing aromatic systems. The foundational work in this area began with the recognition that (1H-Pyrazolyl)pyridines are highly demanded ligands in coordination chemistry, functioning as analogues of 2,2'-bipyridine ligands. The synthesis of these compounds gained momentum through the pioneering work documented in the synthesis of 2,6-bis(N-pyrazolyl)pyridines, which established convenient methods for creating a family of planar tridentate nitrogen-containing ligands that serve as terpyridine analogues.

The historical development of pyrazolylpyridine chemistry can be traced through several key innovations in synthetic methodology. Early researchers recognized the potential of these compounds due to their ready availability and ease of synthesis, coupled with their ability to function as bridging counter-ions through deprotonation of the nitrogen-hydrogen group. The evolution of synthetic approaches has led to increasingly sophisticated methods for introducing various substituents, including halogen atoms and alkyl groups, to modulate the electronic and steric properties of these heterocyclic systems.

The development of industrial synthesis methods has further accelerated the availability of pyrazolylpyridine derivatives. Modern approaches often involve multi-step synthesis processes starting from readily available precursors, with particular attention paid to optimizing yields and minimizing environmental impact. The integration of these compounds into pharmaceutical and materials science applications has driven continued innovation in synthetic methodologies, leading to the current state where pyrazolylpyridine derivatives serve as versatile building blocks for complex molecular architectures.

Significance of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- in Heterocyclic Chemistry

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- occupies a unique position within the broader family of pyrazolylpyridine compounds due to its specific substitution pattern and electronic properties. The compound's molecular formula of carbon 9 hydrogen 8 bromine nitrogen 3 provides a framework that combines the electron-deficient pyridine ring with the electron-rich pyrazole moiety, creating opportunities for diverse chemical transformations. The presence of the bromine atom at the 5-position of the pyridine ring introduces a site for further functionalization through various cross-coupling reactions, making this compound particularly valuable as a synthetic intermediate.

The methyl substituent on the pyrazole ring provides additional steric and electronic modulation that influences the compound's reactivity and binding properties. Research has demonstrated that the positioning of substituents on pyrazole rings can significantly alter the chemical properties and reactivity of pyrazolylpyridine compounds. This specific substitution pattern in Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- creates a unique electronic environment that has been exploited in various applications, including the development of kinase inhibitors and coordination complexes.

The compound's significance is further enhanced by its role in structure-activity relationship studies. The bromine substituent serves as both a reactive handle for synthetic elaboration and an important pharmacophore element that can influence biological activity. Studies have shown that halogen substitution patterns on pyrazolylpyridine scaffolds can dramatically affect their interaction with biological targets, making this compound a valuable tool for medicinal chemistry research.

Classification within Nitrogen-Containing Heterocycles

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- belongs to the broader classification of nitrogen-containing heterocycles, specifically within the subcategory of fused and linked heterocyclic systems. The compound represents a hybrid structure that incorporates both six-membered pyridine and five-membered pyrazole rings, connected through a carbon-nitrogen bond at the 2-position of the pyridine ring. This structural arrangement places it within the family of azole-containing compounds, which are recognized for their high effectiveness as heterocycles that play crucial roles in drug chemistry and biological applications.

Within the classification system of heterocyclic compounds, this molecule can be categorized as a substituted pyrazolylpyridine derivative. The pyrazole ring contributes to the classification as an azole derivative, belonging to the class of azoles that are highly effective heterocycles utilized in a wide range of drugs exhibiting broad spectra of pharmacological activities. The combination of these two heterocyclic systems creates a unique molecular architecture that bridges multiple classification categories.

The nitrogen-containing nature of both ring systems provides multiple coordination sites, making this compound particularly interesting from the perspective of coordination chemistry. The classification extends to include its role as a potential ligand in metal complexes, where it can function as either a monodentate or bidentate ligand depending on the coordination requirements of the metal center. This versatility in coordination behavior contributes to its classification as a multifunctional heterocyclic building block.

Table 1: Classification Hierarchy of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Classification Level Category Specific Classification
Primary Heterocyclic Compounds Nitrogen-containing heterocycles
Secondary Ring System Type Mixed six-membered and five-membered rings
Tertiary Functional Group Pyrazolylpyridine derivatives
Quaternary Substitution Pattern Brominated and methylated derivative
Coordination Chemistry Ligand Type Potential bidentate nitrogen donor

Current Research Trends in Pyrazolylpyridine Chemistry

Current research in pyrazolylpyridine chemistry demonstrates several emerging trends that highlight the continued importance of compounds like Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- in contemporary chemical research. One of the most significant trends involves the development of these compounds as kinase inhibitors, particularly for protein kinases involved in cancer progression. Recent studies have identified pyrazolylpyridine derivatives as potent inhibitors of protein kinase 1 (protein kinase 1) kinase, with some compounds showing inhibition values of 93.8% and half maximal inhibitory concentration values as low as 20.4 nanomolar.

The field of coordination chemistry continues to drive innovation in pyrazolylpyridine research, with particular emphasis on developing metal complexes with tunable properties. Research has shown that the structure of pyrazolylpyridine ligands determines the photophysical and chemical properties of metal complexes, leading to efforts to establish functional ligand-structure-property relationships. This trend is exemplified by studies on ruthenium(III) complexes incorporating bis-pyrazolylpyridine ligands, which have demonstrated significant antitumor activity against colon carcinoma cells.

Another prominent research direction focuses on the development of donor-π-acceptor molecular systems incorporating pyrazolylpyridine cores. These systems have shown remarkable solvent-sensitive fluorescence behavior with significant Stokes shifts, making them valuable for applications in molecular sensing and photonic materials. The research has demonstrated that pyrazolylpyridine derivatives can function as selective molecular sensors, with some compounds showing specific recognition capabilities for metal ions such as copper(II).

Table 2: Current Research Applications of Pyrazolylpyridine Derivatives

Research Area Application Type Key Findings Reference Study
Medicinal Chemistry Kinase Inhibition Half maximal inhibitory concentration: 20.4 nanomolar for protein kinase 1 Synthesis of novel pyridine conjugates
Coordination Chemistry Metal Complex Formation Ruthenium(III) complexes with antitumor activity Bis-pyrazolylpyridine ruthenium complex
Materials Science Fluorescence Sensing Selective copper(II) ion detection Functional molecular systems
Synthetic Chemistry Building Block Applications Versatile synthetic intermediates Multiple synthesis studies

The integration of computational chemistry with experimental research represents another significant trend in pyrazolylpyridine chemistry. Density functional theory and time-dependent density functional theory calculations are increasingly being used to corroborate experimental findings and predict the properties of new derivatives. This computational approach has been particularly valuable in understanding the electronic properties and excited-state behavior of pyrazolylpyridine-based donor-acceptor systems.

Properties

IUPAC Name

5-bromo-2-(3-methylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROWLPQAHNHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In organic chemistry, Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with tailored properties for specific applications.

Biology

The compound is under investigation for its biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates that Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug discovery. Its ability to interact with biological targets suggests that it could lead to the development of new therapeutic agents for treating diseases such as cancer and infections .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibiotic candidate.

Case Study 2: Anticancer Research

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it induced apoptosis in cancer cells at certain concentrations while maintaining low toxicity levels in normal cells. These results suggest its viability for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues differ in heterocyclic substituents, halogen placement, or functional groups, leading to variations in physicochemical and biological properties.

Compound Name Key Structural Features Key Differences from Target Compound
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS 1150164-92-3) 3,5-dimethylpyrazole substituent Additional methyl group at pyrazole C5 increases steric hindrance.
5-Bromo-2-(2-methyl-1-pyrrolidinyl)pyridine Pyrrolidine (saturated) substituent Reduced aromaticity alters electronic properties and solubility.
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 143329-58-2) Triazolo ring fused to pyridine Triazole’s electron-deficient nature enhances hydrogen-bond acceptor capacity.
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine Tetrazole substituent Tetrazole’s high electronegativity impacts reactivity in nucleophilic substitutions.

Physicochemical Properties

  • Lipophilicity : The 3-methylpyrazole group in the target compound confers moderate lipophilicity (clogP ~2.1), whereas pyrrolidine-containing analogues (e.g., ) exhibit higher solubility due to the saturated ring.
  • Reactivity : The bromine atom at C5 enables Suzuki or Ullmann cross-coupling reactions, similar to derivatives like 4-(1-cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine .
  • Hydrogen Bonding : Pyrazole’s N-H group supports stronger hydrogen bonding compared to triazole or tetrazole derivatives, influencing crystal packing (see ).

Biological Activity

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : 5-bromo-2-(3-methylpyrazol-1-yl)pyridine
  • Molecular Formula : C9H8BrN3
  • CAS Number : 1215073-39-4

The compound features both pyridine and pyrazole rings, which contribute to its diverse biological activities. It is often used as a building block in the synthesis of more complex heterocyclic compounds.

Synthesis Methods

The synthesis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- typically involves cyclocondensation reactions. Common methods include:

  • Cyclocondensation of Hydrazines : Involves reacting hydrazines with 1,3-dicarbonyl compounds.
  • Multi-Step Synthesis : Starting from readily available precursors to yield the desired compound.

Antimicrobial Properties

Research indicates that Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- exhibits antimicrobial activity against various pathogens. A study showed that derivatives of pyrazole compounds demonstrated significant inhibition against bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

In vitro studies using DPPH scavenging assays have evaluated the antioxidant potential of this compound. Comparisons with other compounds revealed varying degrees of activity, with some derivatives showing IC50 values as low as 4.67 μg/mL . This suggests that modifications to the pyrazole ring can enhance antioxidant properties.

Anticancer Activity

Pyridine derivatives have been investigated for their anticancer properties. A case study reported that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism involves inducing apoptosis in cancer cells through specific molecular interactions .

The mechanism by which Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- exerts its biological effects is complex and involves:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : It can bind to specific receptors, modulating cellular pathways associated with inflammation and cancer.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

Compound NameBiological ActivityIC50 (μg/mL)
Pyridine, 5-bromo-2-(3-methylpyrazol-1-yl)AntimicrobialVaries
Pyridine, 5-bromo-2-(3,5-dimethylpyrazol-1-yl)Moderate Antioxidant20.56 - 45.32
Pyridine, 5-bromo-N-(3-methylpyrazol-1-yl)Significant Anticancer ActivitySpecific Values

This table illustrates how slight modifications to the pyrazole ring can significantly influence the biological properties of these compounds.

Case Studies

Several case studies highlight the therapeutic potential of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-:

  • Antimicrobial Study : A recent study evaluated its efficacy against resistant bacterial strains, demonstrating promising results that warrant further investigation into its use as an antibiotic agent .
  • Antioxidant Evaluation : Another research work focused on its antioxidant capabilities, revealing that structural modifications could enhance its efficacy against oxidative stress-related conditions .
  • Cancer Research : Investigations into its anticancer properties have shown that it can induce apoptosis in specific cancer cell lines, making it a candidate for further drug development .

Q & A

What are the established synthetic routes for 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine, and how do reaction conditions influence regioselectivity?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a brominated pyridine derivative with a substituted pyrazole. For example, in a procedure analogous to Example 18 (), 3-methyl-1H-pyrazole is reacted with a halogenated pyridine (e.g., 5-bromo-2-chloropyridine) under nucleophilic aromatic substitution conditions. Key factors include:

  • Temperature: Elevated temperatures (80–120°C) promote reactivity but may lead to side products like N-alkylation.
  • Catalyst: Use of CuI or Pd-based catalysts can enhance coupling efficiency .
  • Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
    Regioselectivity is controlled by the electronic effects of the bromine substituent, directing the pyrazole to the ortho position relative to the bromine .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example:

  • Data Collection: High-resolution data (e.g., <1.0 Å) using synchrotron sources reduce thermal motion artifacts.
  • Refinement: SHELXL ( ) refines positional and displacement parameters, with R-factor convergence (<0.05) ensuring accuracy .
  • Validation: ORTEP-III ( ) visualizes thermal ellipsoids to identify disorder or misassigned atoms. In a related structure (), the dihedral angle between pyridine and pyrazole rings was resolved to 12.5°, confirming minimal conjugation .

What analytical techniques are most effective for assessing the purity and stability of this compound under storage conditions?

Level: Basic
Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% as per ). Mobile phases often use acetonitrile/water with 0.1% TFA .
  • NMR: 1H^1H and 13C^{13}C NMR (e.g., ) identify impurities via unexpected peaks (e.g., residual solvents or unreacted starting materials).
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS detect hydrolytic or oxidative decomposition .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models the electron density distribution. The bromine atom acts as a strong electron-withdrawing group, activating the pyridine ring for Suzuki-Miyaura coupling (e.g., ).
  • Molecular Dynamics (MD): Simulations (e.g., ) assess steric hindrance around the bromine substituent, predicting coupling efficiency with boronic acids.
  • Docking Studies: For biological applications, AutoDock Vina evaluates binding affinity to target proteins (e.g., kinase inhibitors) .

How should researchers address discrepancies in spectroscopic data during structural characterization?

Level: Advanced
Methodological Answer:

  • NMR Comparison: Cross-reference observed shifts with literature (e.g., reports δ 8.76–8.73 ppm for pyridine protons). Deviations may signal tautomerism or solvent effects.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) with <5 ppm error. For example, lists m/z 240.06 for a related tetrazole-pyridine derivative .
  • X-ray vs. NMR: If NMR suggests rotational isomers but XRD shows a single conformation, dynamic effects in solution must be considered .

What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Parallel Synthesis: Use microwave-assisted reactions to rapidly generate analogs (e.g., substituting bromine with -CN or -CF3_3) .
  • Protecting Groups: Temporarily protect the pyrazole nitrogen with Boc groups to prevent side reactions during functionalization .
  • Catalytic Systems: For Suzuki couplings, Pd(dppf)Cl2_2 () improves yields (>80%) compared to traditional Pd(PPh3_3)4_4 .

How does the steric and electronic profile of this compound influence its applications in medicinal chemistry?

Level: Advanced
Methodological Answer:

  • Steric Effects: The 3-methyl group on the pyrazole restricts rotation, enhancing binding selectivity to hydrophobic enzyme pockets .
  • Electronic Effects: Bromine’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, making it a candidate for kinase inhibitor scaffolds .
  • LogP Calculations: Predicted logP ≈2.5 (via ChemDraw) suggests moderate blood-brain barrier permeability, relevant for CNS-targeted drugs .

What are the best practices for reporting crystallographic data in publications?

Level: Basic
Methodological Answer:

  • CIF Submission: Deposit raw data in the Cambridge Structural Database (CSD).
  • Validation: Use PLATON/CHECKCIF to flag ADDs (Alert Level A/B). For example, reports R1_1 = 0.024, ensuring reliability .
  • Visualization: Include ORTEP diagrams ( ) with 50% probability ellipsoids and H-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-
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Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.